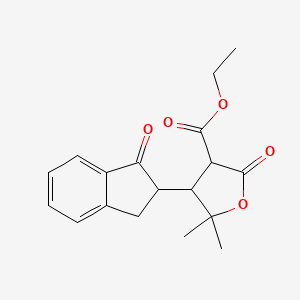
1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with a 4-methylphenyl group and a 4-phenylpiperidin-1-yl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of 1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution with 4-Methylphenyl Group:
Attachment of the 4-Phenylpiperidin-1-yl Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, depending on the functional groups present and the reagents used.
Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are ongoing, with a focus on identifying the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(4-Methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione stands out due to its unique structural features and reactivity. Similar compounds include:
This compound analogs: These compounds share a similar core structure but differ in the substituents attached to the core.
Other pyrrolidine-2,5-dione derivatives: These compounds have different substituents on the pyrrolidine-2,5-dione core, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H24N2O2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H24N2O2/c1-16-7-9-19(10-8-16)24-21(25)15-20(22(24)26)23-13-11-18(12-14-23)17-5-3-2-4-6-17/h2-10,18,20H,11-15H2,1H3 |
Clave InChI |
YMWPXBVLFPTGOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11047176.png)
![3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047180.png)
![1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester](/img/structure/B11047196.png)
![2-methyl-N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride](/img/structure/B11047200.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11047201.png)
![dipropan-2-yl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate](/img/structure/B11047206.png)
![2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(methylsulfanyl)benzamide](/img/structure/B11047210.png)
![methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11047213.png)

![2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11047217.png)

![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11047224.png)
![4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11047232.png)
![2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11047243.png)